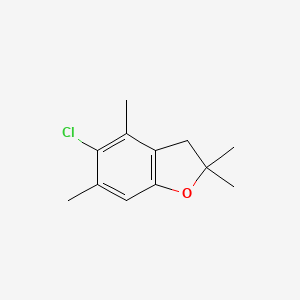
Benzofuran, 5-chloro-2,3-dihydro-2,2,4,6-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2,2,4,6-tetramethyl-2,3-dihydrobenzofuran is a synthetic organic compound belonging to the benzofuran family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,2,4,6-tetramethyl-2,3-dihydrobenzofuran can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis, such as Suzuki-Miyaura coupling, is also employed for the synthesis of benzofuran derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,2,4,6-tetramethyl-2,3-dihydrobenzofuran undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the compound’s structure by adding hydrogen atoms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized benzofuran compounds .
Scientific Research Applications
5-Chloro-2,2,4,6-tetramethyl-2,3-dihydrobenzofuran has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial agents.
Medicine: Benzofuran derivatives are explored for their anticancer and antiviral properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-2,2,4,6-tetramethyl-2,3-dihydrobenzofuran involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound with a simpler structure.
2,2,4,6-Tetramethyl-2,3-dihydrobenzofuran: Lacks the chlorine atom.
5-Chloro-2,3-dihydrobenzofuran: Lacks the tetramethyl groups.
Uniqueness
5-Chloro-2,2,4,6-tetramethyl-2,3-dihydrobenzofuran is unique due to the presence of both chlorine and tetramethyl groups, which confer distinct chemical and biological properties.
Biological Activity
Benzofuran, specifically 5-chloro-2,3-dihydro-2,2,4,6-tetramethyl- (CAS Number: 63577-98-0), is a synthetic organic compound that belongs to the benzofuran family. This compound exhibits a range of biological activities that have garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology.
- Molecular Formula : C₁₂H₁₅ClO
- Molecular Weight : 210.70 g/mol
- LogP : 3.67 (indicating moderate lipophilicity)
- Physical State : Solid at room temperature
The biological activity of benzofuran derivatives often involves their interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to alterations in enzyme activity or receptor signaling pathways, contributing to their therapeutic effects.
Antimicrobial Properties
Benzofuran derivatives have shown significant antimicrobial activity against various pathogens. Research has indicated that compounds derived from benzofuran can inhibit the growth of Mycobacterium tuberculosis (Mtb) and other bacterial strains. For instance:
- A study found that certain benzofuran derivatives exhibited potent antimycobacterial activity with IC90 values below 0.60 μM against Mtb H37Rv .
- Another investigation reported that specific compounds demonstrated low cytotoxicity while effectively inhibiting bacterial growth, suggesting their potential as therapeutic agents against tuberculosis and other infections .
Anticancer Activity
Benzofuran-based compounds have also been explored for their anticancer properties:
- Compounds featuring the benzofuran moiety have been identified as potential inhibitors of cancer cell proliferation and metastasis. Their mechanisms include inducing apoptosis and inhibiting angiogenesis .
- A series of benzofuran derivatives were synthesized and tested for their ability to inhibit breast cancer cell lines, showing promising results in terms of potency and selectivity .
Other Biological Activities
Beyond antimicrobial and anticancer effects, benzofuran derivatives have been investigated for various other pharmacological activities:
- Anti-inflammatory : Some derivatives exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways.
- Antioxidant : The antioxidant capacity of these compounds has been attributed to their ability to scavenge free radicals and reduce oxidative stress .
- Neuroprotective : Certain studies suggest potential neuroprotective effects against neurodegenerative diseases like Alzheimer’s due to their ability to inhibit amyloid plaque formation .
Case Studies
- Antimycobacterial Activity :
- Anticancer Screening :
Comparative Analysis
Properties
CAS No. |
63577-98-0 |
|---|---|
Molecular Formula |
C12H15ClO |
Molecular Weight |
210.70 g/mol |
IUPAC Name |
5-chloro-2,2,4,6-tetramethyl-3H-1-benzofuran |
InChI |
InChI=1S/C12H15ClO/c1-7-5-10-9(8(2)11(7)13)6-12(3,4)14-10/h5H,6H2,1-4H3 |
InChI Key |
PPBQQKALDDQQFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CC(O2)(C)C)C(=C1Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















